molecular formula C17H15N3O4 B2614184 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-80-9

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2614184
CAS No.: 865285-80-9
M. Wt: 325.324
InChI Key: SRBMYWAWYRFLJJ-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzamide structure, along with an oxadiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 2-methoxyphenylhydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both methoxy groups and the oxadiazole ring in 4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

4-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 300.32 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COc(cc1)ccc1-c1nnc(COc(cc2)ccc2NC(CNC(Cc2ccccc2)=O)=O)o1

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis via p53 activation
U937 (Leukemia)12.45Inhibits cell cycle progression
A549 (Lung Cancer)10.20Triggers caspase-dependent apoptosis

The compound's ability to induce apoptosis has been linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Flow cytometry assays confirmed that treatment with this compound leads to increased levels of cleaved caspase-3 and PARP, indicating activation of the apoptotic pathway .

The mechanisms through which this compound exerts its anticancer effects include:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting cytochrome c release.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell signaling pathways, although further research is needed to elucidate these interactions fully .

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxadiazole ring and the benzamide moiety can significantly influence the biological activity of related compounds. For instance:

  • Substituting different groups on the phenyl rings can enhance or reduce cytotoxicity.
  • The presence of electron-donating groups (EDGs) such as methoxy groups has been correlated with increased potency against certain cancer cell lines.

Table 2: SAR Insights from Related Compounds

CompoundModificationsIC50_{50} (µM)Notes
Compound ANo methoxy group25.00Lower activity compared to target compound
Compound BAdditional halogen substitution8.00Increased potency observed
Compound CAltered oxadiazole structure12.00Similar activity as target compound

Case Studies

In a notable study published in MDPI, derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines . The findings indicated that certain modifications led to compounds with IC50_{50} values significantly lower than established chemotherapeutic agents like doxorubicin.

Properties

IUPAC Name

4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-12-9-7-11(8-10-12)15(21)18-17-20-19-16(24-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBMYWAWYRFLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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